molecular formula C13H17N5OS B2727633 N-(thiophen-2-ylmethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide CAS No. 2199632-18-1

N-(thiophen-2-ylmethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Cat. No. B2727633
CAS RN: 2199632-18-1
M. Wt: 291.37
InChI Key: DIWQTJQCICRRIH-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide, commonly known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in Alzheimer's disease (AD). TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which is involved in the pathogenesis of AD.

Scientific Research Applications

Soluble Epoxide Hydrolase Inhibition

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified as potential compounds for investigating their suitability in various disease models. Triazine heterocycles, which include structures similar to N-(thiophen-2-ylmethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide, were critical for high potency and selectivity, showing promise for in vivo investigation and robust effects on serum biomarkers (Thalji et al., 2013).

Potential Antipsychotic Agents

Heterocyclic carboxamides, including structures related to this compound, were evaluated as potential antipsychotic agents. These analogues showed promising results in vitro for binding to dopamine and serotonin receptors and in vivo for antagonizing apomorphine-induced responses in mice, suggesting their potential as backup compounds to existing antipsychotics (Norman et al., 1996).

Antimicrobial and Antitubercular Activities

N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and its derivatives demonstrated effective antibacterial activity against various microorganisms. The molecular docking studies suggested the potential of these compounds in binding with lung cancer proteins, indicating their broader application in antimicrobial and potential anticancer therapies (Cakmak et al., 2022).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

It has been suggested that similar compounds have diverse biological activities , indicating that this compound may also have various effects at the molecular and cellular level.

properties

IUPAC Name

N-(thiophen-2-ylmethyl)-4-(triazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c19-13(14-10-12-2-1-9-20-12)17-7-3-11(4-8-17)18-15-5-6-16-18/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWQTJQCICRRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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